REACTION_CXSMILES
|
[NH:1]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:19])[CH2:16][CH2:17][SH:18])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:20].[K+]>C(O)C>[NH:1]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:19])[CH2:16][CH2:17][S:18][CH2:17][CH2:16][C:15]([NH:14][C:11]2[CH:12]=[CH:13][C:8]([NH:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)=[CH:9][CH:10]=2)=[O:20])=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
N-4(anilinophenyl)acrylamide
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)C1=CC=C(C=C1)NC(CCS)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
Within a few minutes the temperature began
|
Type
|
CUSTOM
|
Details
|
a maximum of 28°C
|
Type
|
TEMPERATURE
|
Details
|
Simultaneous with the increase in temperature, product
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
FILTRATION
|
Details
|
The solid product was filtered off
|
Type
|
CUSTOM
|
Details
|
to dry
|
Type
|
CUSTOM
|
Details
|
There was obtained 41 grams (94 percent of theory) of product which melted at 199°-203°C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
N(C1=CC=CC=C1)C1=CC=C(C=C1)NC(CCSCCC(=O)NC1=CC=C(C=C1)NC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |